N-Boc-Imidazol

Übersicht

Beschreibung

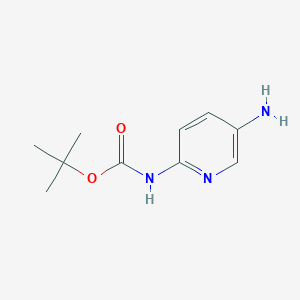

1-(tert-butoxycarbonyl)imidazole is an imidazole derivative. Its gas-phase elimination kinetics study has been studied both theoretically and experimentally.

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Molekülen

N-Boc-Imidazol spielt eine zentrale Rolle bei der Synthese von biologisch aktiven Molekülen, darunter Antikrebs-, Anti-Aging-, Antikoagulanzien-, entzündungshemmende-, antimikrobielle-, antituberkulöse-, antidiabetische-, antimalariamittel, antivirale Medikamente und Enzyminhibitoren .

Herstellung von wasserlöslichem Polyrotaxan

Es wird bei der Herstellung von wasserlöslichem Polyrotaxan verwendet, indem α-Cyclodextrin in Gegenwart von KOH und N,N′-Carbonyldiimidazol modifiziert wird .

Antimikrobielle und Antikrebsanwendungen

Imidazolbasierte Verbindungen sind für ihre breite Palette an Bioaktivitäten bekannt, darunter antimikrobielle und Antikrebsaktivitäten .

Synthese von funktionalen Molekülen

Diese Heterocyclen sind Schlüsselkomponenten bei der regiospezifischen Synthese von substituierten Imidazolen, die in alltäglichen Anwendungen verwendet werden .

Chemische Biologieforschung

N-Acyl-Imidazol-Derivate, verwandt mit this compound, werden in der chemischen Biologieforschung für die chemische Synthese von Peptiden/Proteinen, die chemische Markierung von nativen Proteinen von Interesse (POIs) und die Strukturanalyse und funktionelle Manipulation von RNAs verwendet .

Wirkmechanismus

Target of Action

N-Boc-imidazole is primarily used as a reagent in the synthesis of various organic compounds Instead, it serves as a crucial component in the formation of other compounds, particularly in the protection and deprotection of amines .

Mode of Action

The primary role of N-Boc-imidazole in organic synthesis is to serve as a protecting group for amines . The N-Boc group is acid-labile and inert towards catalytic hydrogenation and basic reagents, making it compatible with many other protecting groups . The N-Boc-imidazole can be deprotected with various reagents, such as H2NNH2 or NH3/MeOH, Cs2CO3, or NaOMe/MeOH/THF .

Biochemical Pathways

It plays a significant role in the synthesis of imidazoles, which are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Result of Action

The primary result of N-Boc-imidazole’s action is the protection of amines during the synthesis of various organic compounds . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Action Environment

The action of N-Boc-imidazole can be influenced by various environmental factors, including temperature, solvent, and the presence of other reagents . For example, the deprotection of N-Boc-imidazole can be achieved under different conditions, such as with H2NNH2 or NH3/MeOH, Cs2CO3, or NaOMe/MeOH/THF .

Eigenschaften

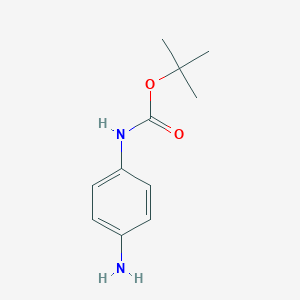

IUPAC Name |

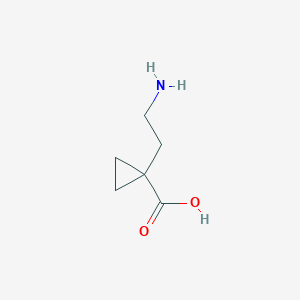

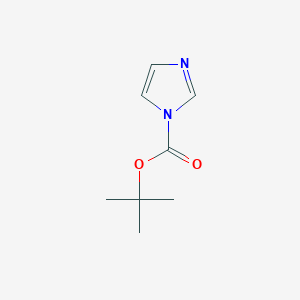

tert-butyl imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBKGWHHOBJMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198032 | |

| Record name | tert-Butyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49761-82-2 | |

| Record name | 1H-Imidazole-1-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49761-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-imidazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049761822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1H-imidazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using N-Boc-imidazole in organic synthesis?

A1: N-Boc-imidazole, or tert-butyl 1H-imidazole-1-carboxylate, is a versatile reagent in organic synthesis due to its ability to act as a protecting group for imidazoles. [, ] This protection is particularly useful when performing reactions on other parts of a molecule containing an imidazole ring, as the Boc group can be selectively removed later. [] For example, NaBH4 in ethanol can cleave the Boc group without affecting other common protecting groups like those found on primary amines or other nitrogen-containing heterocycles. []

Q2: How can N-Boc-imidazole derivatives be used as catalysts?

A2: Research shows that N-substituted imidazole derivatives, including those with a Boc group, can function as latent catalysts for epoxy-phenolic resins. [] The catalytic activity is influenced by the steric and electronic properties of the substituent attached to the imidazole ring. [] For instance, a bulky and electron-withdrawing group like tosyl in 1-tosylimidazole enhances the thermal latency compared to N-Boc-imidazole. []

Q3: Can N-Boc-protected imidazoles be used in asymmetric synthesis?

A3: Yes, N-Boc-protected imidazoles can be asymmetrically hydrogenated to produce chiral imidazolines, which are valuable building blocks for pharmaceuticals and other bioactive compounds. [] This reaction is facilitated by a chiral ruthenium catalyst and a trans-chelating chiral bisphosphine ligand, achieving high enantioselectivity (up to 99% ee). [] This breakthrough allows for the synthesis of a wider range of chiral imidazoline derivatives for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.